molecular formula C11H15ClN2O B2925681 (2-Chloro-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-4-yl)methanol CAS No. 2137796-84-8

(2-Chloro-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-4-yl)methanol

Cat. No. B2925681
CAS RN: 2137796-84-8
M. Wt: 226.7
InChI Key: QCWONCPNNPSDLM-UHFFFAOYSA-N
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Description

Naphthyridines are a class of nitrogen-containing heterocyclic compounds that have been well explored by the scientific community . They are considered to be the naphthalene analog of pyridine with one nitrogen atom in each ring . Many alkaloids exhibit naphthyridine as the core component responsible for their activity .


Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively . The published strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .


Molecular Structure Analysis

Naphthyridines are the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . As indicated in Figure 1 of the reference , six isomeric naphthyridines are possible.


Chemical Reactions Analysis

Naphthyridines exhibit a variety of chemical reactions. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Scientific Research Applications

Analytical Applications in Sugar Quantification

N-(1-Naphthyl)ethylenediamine dihydrochloride, dissolved in sulfuric acid-methanol, is utilized as a reagent for the determination of sugars on thin-layer plates, showcasing a methodological application of methanol in analytical chemistry for quantification purposes (Bounias, 1980).

Derivatization in HPLC Analysis

A high-performance liquid chromatography (HPLC) method leverages 4-[N-methyl, N-(1-naphthylmethyl)]-amino-4-oxobutanoic acid (NAOB) for the analysis of methanol in Chinese liquor, demonstrating the compound's application in enhancing analytical techniques for trace methanol detection in complex matrices (Kuo et al., 2020).

Structural Studies of Complexes

Research on the structure of (±)2-naphthyl-1-ethanol and its complexes with methanol provides insights into the formation of hydrogen-bonded bridges, indicating the significance of such structural studies for understanding molecular interactions (Barbu-Debus et al., 2002).

Methanol as a Solvent in Synthesis

Studies on the stereoselective synthesis of optical isomers and the use of methanol as a solvent in these processes highlight methanol's role in facilitating chemical transformations, which could be relevant to the synthesis or analysis of compounds like (2-Chloro-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-4-yl)methanol (Kluson et al., 2019).

Future Directions

The future directions in the field of naphthyridines research could involve the development of new synthetic methods, the discovery of new biological activities, and the exploration of their applications in various fields such as diagnostics, treatment of human diseases, agriculture, industrial endeavors, and photophysical applications .

properties

IUPAC Name

(2-chloro-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-2-14-4-3-10-9(6-14)8(7-15)5-11(12)13-10/h5,15H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWONCPNNPSDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=CC(=N2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-4-yl)methanol

CAS RN

2137796-84-8
Record name (2-chloro-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-4-yl)methanol
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